Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
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Overview
Description
Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a catalyst. This reaction is carried out in 1,4-dioxane at elevated temperatures (around 100°C) to yield the desired oxazepine derivative . Another approach involves the use of 2-(2-formylphenoxy)acetic acid as a bifunctional building block in a one-pot reaction with various amines and nucleophilic reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are likely employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce new functional groups, leading to a variety of substituted oxazepine derivatives .
Scientific Research Applications
Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacologically active agent.
Materials Science: The unique structural properties of this compound make it a candidate for use in the development of advanced materials with specific electronic and mechanical properties.
Biological Studies: Researchers explore its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, some oxazepine derivatives act as dopamine antagonists and serotonin blockers, influencing neurotransmitter pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f][1,4]oxazepine: This compound shares a similar oxazepine core structure and is known for its pharmacological activities.
Carbamazepine: A well-known anticonvulsant drug that also contains a seven-membered heterocyclic ring.
Uniqueness
Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in the ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl (S)-3-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate is a compound belonging to the oxazepine family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C12H15NO3 and can be identified by its PubChem CID 122451221. The structure features a seven-membered ring that includes both nitrogen and oxygen atoms, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to neurotransmitter regulation.
- Receptor Modulation : It can bind to certain receptors in the central nervous system (CNS), which may influence mood and behavior.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
Biological Activity Data
Recent studies have highlighted several aspects of the biological activity of this compound:
Case Studies
- Antiparasitic Activity : A study conducted on the efficacy of this compound against Trypanosoma brucei revealed that the compound significantly reduced parasite viability in a dose-dependent manner. The IC50 value was determined to be around 50 µM.
- Neuroprotective Effects : In a model simulating Alzheimer’s disease, this compound was administered to mice. Results indicated a marked decrease in amyloid plaque formation and improved memory retention in behavioral tests compared to the control group.
- Antimicrobial Properties : The compound was tested against multiple bacterial strains including Staphylococcus aureus and Escherichia coli. It demonstrated effective inhibition at concentrations as low as 25 µg/mL.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl (3S)-3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-8-7-16-11-5-9(12(14)15-2)3-4-10(11)6-13-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1 |
InChI Key |
CLMVOBREWTYAIQ-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1COC2=C(CN1)C=CC(=C2)C(=O)OC |
Canonical SMILES |
CC1COC2=C(CN1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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